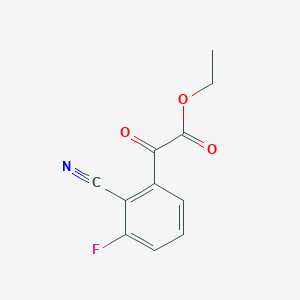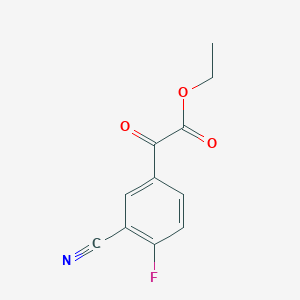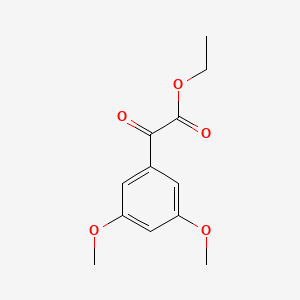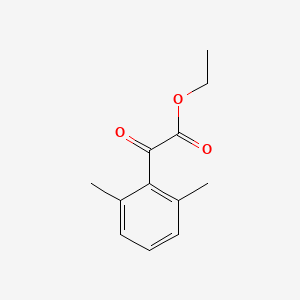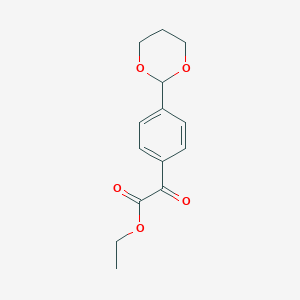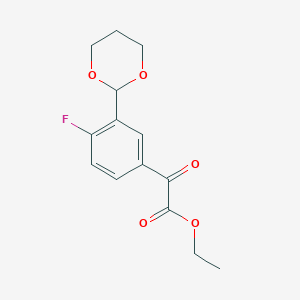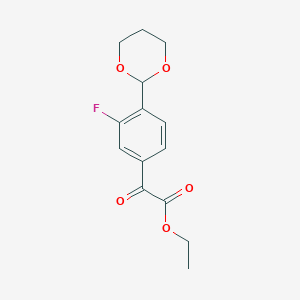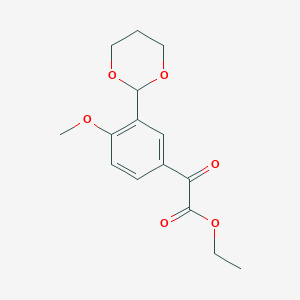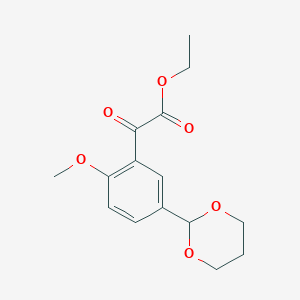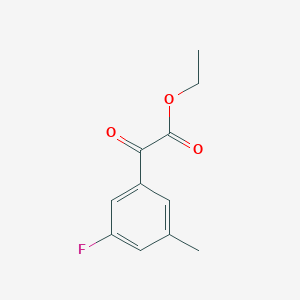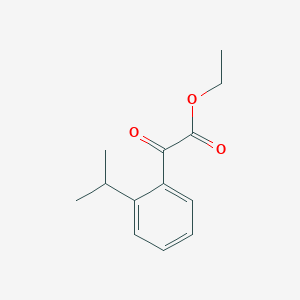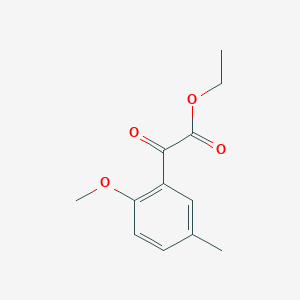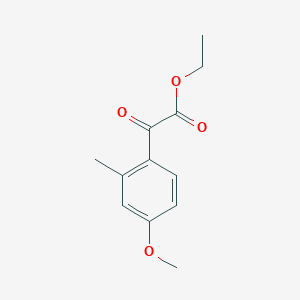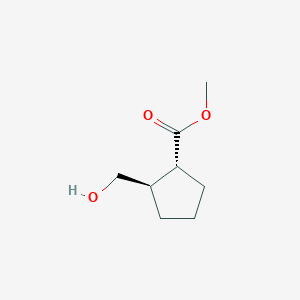
Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate is a chiral compound . It has a CAS Number of 502650-66-0 and a molecular weight of 158.2 . The compound is not chirally pure and contains a mixture of enantiomers . It is a light yellow oil in physical form .
Molecular Structure Analysis
The compound contains a total of 25 bonds, including 11 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
The IUPAC name of the compound is methyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate . The InChI Code is 1S/C8H14O3/c1-11-8(10)7-4-2-3-6(7)5-9/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 . The compound is a light yellow oil in physical form .Wissenschaftliche Forschungsanwendungen
Chemical Reaction Dynamics : A study explored the hydroxylation of hydrocarbons by methane monooxygenase, using compounds including trans-2-phenylmethylcyclopropane as substrates. This research is significant for understanding the mechanics of hydroxylation in organic chemistry (Liu et al., 1993).
Conformational Analysis : The conformations of cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates were investigated using Raman spectrum analysis, providing insights into the structural aspects of such compounds (Batuev et al., 1959).
Biological Evaluation : Bromophenol derivatives with a cyclopropyl moiety, including trans-Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate, were synthesized and evaluated for their inhibitory effects on carbonic anhydrase and acetylcholinesterase enzymes. Such studies are crucial in the development of drugs for diseases like Alzheimer's (Boztaş et al., 2019).
Tosylation Studies : Research on tosylation reactions involved compounds like methyl trans-2-hydroxycyclopentanecarboxylates, highlighting the reaction dynamics and potential for creating specific organic compounds (Philp & Robertson, 1977).
Absolute Configuration Analysis : The absolute configuration of related compounds, like cis-2-phenylcyclopropane-carboxylic acid, was determined, contributing to the fundamental understanding of stereochemistry in organic compounds (Aratani et al., 1970).
Organic Synthesis : Studies on the synthesis of 1,2-Ureylenecyclopentane derivatives explored routes to create specific organic structures, which are important for various chemical applications (Takaya et al., 1967).
Catalysis Research : Research on the diastereoselective and enantioselective hydrogenation of cyclic β‐keto esters provided insights into catalysis mechanisms, crucial for organic synthesis processes (Wittmann et al., 1990).
Enzymatic Resolution : The study of lipase-catalyzed irreversible transesterification of compounds like methyl trans-2-hydroxycyclopentane-1-acetate showed the potential for creating specific stereoisomers, important in pharmaceutical synthesis (Hashimoto et al., 1992).
Eigenschaften
IUPAC Name |
methyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)7-4-2-3-6(7)5-9/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJMUKVEQZAEKV-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@H]1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641342 |
Source


|
| Record name | Methyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate | |
CAS RN |
502650-66-0 |
Source


|
| Record name | Methyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

